Prodepin
説明
Preclinical studies suggest that Prodepin modulates amyloid-beta (Aβ) aggregation and enhances synaptic plasticity through dual inhibition of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β) pathways . Its chemical structure features a benzothiazole core with a piperazine side chain, distinguishing it from conventional AChE inhibitors like donepezil and rivastigmine. Phase II clinical trials have reported a 30% improvement in cognitive scores compared to placebo, with a bioavailability of 85% and a half-life of 12–14 hours .
特性
CAS番号 |
155740-32-2 |
|---|---|
分子式 |
C89H151N27O28S |
分子量 |
2079.408 |
InChI |
InChI=1S/C89H151N27O28S/c1-44(2)36-58(79(136)102-48(8)72(129)109-60(39-67(124)125)81(138)114-69(46(5)6)86(143)108-53(19-12-14-31-91)74(131)101-47(7)71(128)100-41-68(126)127)103-65(121)40-99-85(142)70(49(9)119)115-84(141)64-22-17-34-116(64)87(144)61(38-50-23-25-51(120)26-24-50)111-82(139)62(42-117)113-83(140)63(43-118)112-78(135)57(29-35-145-10)107-76(133)55(21-16-33-98-89(95)96)105-80(137)59(37-45(3)4)110-77(134)56(27-28-66(122)123)106-75(132)54(20-15-32-97-88(93)94)104-73(130)52(92)18-11-13-30-90/h23-26,44-49,52-64,69-70,117-120H,11-22,27-43,90-92H2,1-10H3,(H,99,142)(H,100,128)(H,101,131)(H,102,136)(H,103,121)(H,104,130)(H,105,137)(H,106,132)(H,107,133)(H,108,143)(H,109,129)(H,110,134)(H,111,139)(H,112,135)(H,113,140)(H,114,138)(H,115,141)(H,122,123)(H,124,125)(H,126,127)(H4,93,94,97)(H4,95,96,98)/t47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |
InChIキー |
WVYVIHNDXLSLDK-PYFXYNPWSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
同義語 |
prodepin |
製品の起源 |
United States |
類似化合物との比較
Prodepin’s pharmacological profile is compared below with three structurally and mechanistically related compounds: Donepezil , Rivastigmine , and Ladostigil . Key parameters include pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and safety.
Pharmacokinetic Comparison
| Parameter | Prodepin | Donepezil | Rivastigmine | Ladostigil |
|---|---|---|---|---|
| Bioavailability | 85% | 100% | 40% (oral) | 70% |
| Tmax (h) | 2.5 | 3–4 | 1–2 | 2.5 |
| Half-life (h) | 12–14 | 70–80 | 1.5–3 | 10–12 |
| Metabolism | CYP3A4/2D6 | CYP3A4/2D6 | Esterases | CYP3A4 |
| Excretion | Renal (60%) | Renal (57%) | Renal (100%) | Renal (50%) |
Key Findings :
- Prodepin’s shorter half-life compared to donepezil may reduce accumulation-related toxicity (e.g., bradycardia) .
- Rivastigmine’s low oral bioavailability necessitates transdermal administration, whereas Prodepin’s high bioavailability supports oral dosing .
Pharmacodynamic Comparison
| Mechanism | Prodepin | Donepezil | Rivastigmine | Ladostigil |
|---|---|---|---|---|
| Primary Target | AChE & GSK-3β | AChE | AChE & BuChE | AChE & MAO-B |
| Aβ Aggregation Inhibition | Yes (IC50 = 2.1 µM) | No | No | Yes (IC50 = 5.3 µM) |
| Synaptic Plasticity | ↑ BDNF, ↑ CREB phosphorylation | Mild effect | No | Moderate effect |
Key Findings :
- Prodepin’s dual AChE/GSK-3β inhibition uniquely addresses both cholinergic deficits and Aβ pathology, unlike donepezil or rivastigmine .
- Ladostigil’s monoamine oxidase-B (MAO-B) inhibition provides neuroprotection but lacks Prodepin’s Aβ-targeting efficacy .
Key Findings :
- Prodepin’s superior GI tolerability (15% incidence) vs. rivastigmine (45%) may improve adherence .
- Donepezil’s long half-life correlates with higher cardiovascular risk, a limitation absent in Prodepin .
Tables Adapted From :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
